molecular formula C19H12ClN5O4 B2751550 9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-70-3

9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2751550
CAS No.: 898422-70-3
M. Wt: 409.79
InChI Key: ANBQHGWXGVGSFI-UHFFFAOYSA-N
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Description

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that belongs to the class of purine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-chlorophenyl derivatives, and purine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the 2-chlorophenyl group.

    Cyclization: reactions to form the purine ring.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environment.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield hydroxylated derivatives.

    Reduction: may produce deoxygenated compounds.

    Substitution: may result in halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 9-(1,3-benzodioxol-5-yl)-2-phenyl-8-oxo-7H-purine-6-carboxamide
  • 9-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
  • 9-(1,3-benzodioxol-5-yl)-2-(2-bromophenyl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 2-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-11-4-2-1-3-10(11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBQHGWXGVGSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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